beta-Amino-1H-indole-3-propanol
Description
Contextual Significance of Indole-Based β-Amino Alcohols in Natural Products and Drug Discovery
The indole (B1671886) nucleus is a key component in a vast array of natural products, including over 4,100 known indole alkaloids. nih.gov These compounds are isolated from diverse sources such as plants, fungi, and marine organisms. nih.govmdpi.com Many of these naturally occurring indole derivatives exhibit potent biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov For instance, commercially available drugs like the antiarrhythmic ajmaline (B190527) and the antitumor agent vincristine (B1662923) are based on the indole structure. nih.gov
The structural versatility of the indole ring allows for substitutions at various positions, which significantly influences the biological activity of the resulting derivatives. nih.govnih.gov This makes the indole scaffold a highly attractive starting point for the development of new therapeutic agents. nih.gov
β-amino alcohols are also a critical pharmacophore in many biologically active compounds. researchgate.net Their presence is a key feature in various pharmaceuticals, where they often play a crucial role in binding to biological targets. The synthesis of β-amino alcohols can be achieved through methods like the ring-opening of epoxides. researchgate.net
The combination of the indole core with the β-amino alcohol moiety has led to the discovery of compounds with a range of pharmacological activities. Research has shown that indole derivatives containing a 1,2-amino alcohol residue exhibit antiarrhythmic, antiaggregant, and antioxidant activities. researchgate.net The development of indole-based compounds continues to be a vibrant area of research, with new derivatives being synthesized and evaluated for their potential in treating a wide range of diseases, including cancer and viral infections. nih.govmdpi.comnih.gov
Historical Trajectory and Evolution of Research on beta-Amino-1H-indole-3-propanol and its Analogues
While a detailed historical timeline for this compound itself is not extensively documented in readily available literature, the evolution of research on its analogues provides significant context. The study of aminoalkylindoles as potential therapeutic agents has been an area of interest for medicinal chemists for decades. acs.org
Early research into indole chemistry was spurred by the isolation and characterization of naturally occurring indole alkaloids. nih.gov The discovery of the diverse biological activities of these compounds prompted further investigation into synthetic analogues. mdpi.com
In recent years, the focus has shifted towards the development of more complex and specific indole derivatives. For example, research into bis-indole analogues has gained traction. rjptonline.org These compounds, which contain two indole moieties, have shown promise as anticancer agents. rjptonline.org The synthesis of these molecules often involves the condensation of an indole with an aldehyde. rjptonline.org
Another area of evolution is the use of biocatalysis in the production of indole analogues. Directed evolution has been employed to engineer enzymes, such as the β-subunit of tryptophan synthase, to produce noncanonical amino acids, including various tryptophan analogues. nih.gov This approach offers a green and efficient alternative to traditional chemical synthesis.
The following table provides a summary of key research areas in the evolution of indole analogues:
| Research Area | Focus | Key Findings |
| Aminoalkylindoles | Exploration of therapeutic potential | Identification of compounds with antinociceptive properties. acs.org |
| Bis-indole Analogues | Synthesis and biological evaluation | Development of compounds with anticancer activity. rjptonline.org |
| Enzyme-catalyzed Synthesis | Directed evolution of enzymes | Creation of efficient biocatalysts for the production of indole analogues. nih.gov |
Stereochemical Complexity and Enantiomeric Considerations in this compound Research
The structure of this compound contains at least one chiral center, which gives rise to the possibility of different stereoisomers. This stereochemical complexity is a critical consideration in the design and development of drugs based on this scaffold. The different enantiomers of a chiral drug can have vastly different biological activities and metabolic profiles.
The synthesis of enantiomerically pure β-amino alcohols is a significant area of research. researchgate.net One common method is the asymmetric ring-opening of meso epoxides, which can produce β-amino alcohols with high enantioselectivity. researchgate.net
Research on related indole derivatives highlights the importance of stereochemistry. For example, in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, the separation of diastereomers was a crucial step in obtaining the pure enantiomers. mdpi.com The absolute configuration of these enantiomers was determined using single-crystal X-ray crystallography. mdpi.com
The biological activity of indole derivatives can be highly dependent on their stereochemistry. For instance, in a series of indole-based HIV-1 attachment inhibitors, the presence of a methyl group at a specific position and with a particular stereochemistry was found to be critical for potent antiviral activity. nih.gov
The table below illustrates the impact of stereochemistry on the properties of related compounds:
| Compound Type | Stereochemical Aspect | Significance |
| 3-(piperidin-3-yl)-1H-indole derivatives | Separation of (R) and (S) enantiomers | Enabled the determination of the absolute configuration and study of individual enantiomers. mdpi.com |
| Amino propargylic alcohols | Diastereoselective synthesis | Allowed for the creation of skeletally diverse compounds for screening. nih.gov |
| Indole-based HIV-1 inhibitors | Specific stereoisomer | A specific enantiomer showed significantly higher antiviral potency. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967028 | |
| Record name | 2-Amino-3-(1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-53-4 | |
| Record name | Tryptophanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-amino-1H-indole-3-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Beta Amino 1h Indole 3 Propanol and Its Analogues
Established Synthetic Routes to the 1H-Indole-3-propanol Scaffold
The 1H-indole-3-propanol scaffold serves as a crucial backbone for the target molecule. Several established methods exist for its synthesis, often involving the functionalization of the indole (B1671886) core. organic-chemistry.orgnih.gov One common approach involves the reduction of 3-indolepropionic acid or its ester derivatives. Another strategy is the palladium-catalyzed coupling of a protected 2-iodo-N-trifluoroacetylanilide with a suitable acetylene, followed by aminopalladation and reductive elimination, which offers a one-pot, three-component procedure for creating 2,3-substituted indoles. organic-chemistry.org Furthermore, modular synthetic routes starting from lignin-derived aromatic platform chemicals are being developed to provide a more sustainable pathway to biologically active indoles. nih.govrsc.org These methods often involve functionalization via phenol (B47542) alkylation and halogenation, followed by catalytic C–N coupling and subsequent cyclization. nih.govrsc.org
A variety of catalytic systems have been employed to facilitate the synthesis of substituted indoles. For instance, palladium-catalyzed methods have been extensively studied for creating 2,3-substituted and 1,2,3-trisubstituted indoles. organic-chemistry.org Additionally, the use of zeolites as catalysts in solvent-free conditions has been reported for the synthesis of β-amino alcohols from epoxides and amines, which can be adapted for indole derivatives. scirp.org
Strategies for the Stereoselective Synthesis of the β-Amino Alcohol Moiety
The creation of the chiral β-amino alcohol functionality with specific stereochemistry is a critical challenge in the synthesis of β-amino-1H-indole-3-propanol.
Asymmetric Catalysis and Chiral Auxiliary Approaches
Asymmetric catalysis provides an efficient means to introduce chirality. This can involve the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to achieve high enantiomeric excess. westlake.edu.cn Another approach involves the use of a "transient chiral auxiliary," where an achiral starting material is converted into a chiral intermediate through asymmetric catalysis, which then directs a subsequent diastereoselective reaction. nih.gov
Chiral auxiliaries, often derived from natural sources like amino acids, are another cornerstone of stereoselective synthesis. researchgate.net These auxiliaries can be temporarily attached to a substrate to direct the stereochemical course of a reaction, after which they are cleaved. Evans' oxazolidinones are a well-known example of such auxiliaries. The use of N-tert-butanesulfinyl imines as chiral electrophiles in reactions with nucleophiles like zinc homoenolates derived from cyclopropanols also allows for highly stereoselective synthesis of vicinal amino alcohols. nih.gov
| Catalyst/Auxiliary | Reaction Type | Starting Materials | Key Features |
| Chromium Catalyst | Asymmetric Cross-Coupling | Aldehydes, Imines | Radical polar crossover strategy, high enantiomeric excess. westlake.edu.cn |
| Palladium/Trost-type Ligand | Carboetherification/Hydrogenation | Propargylic amines | Forms a transient chiral auxiliary. nih.gov |
| Chiral Sulfinamide | Asymmetric Ring-Opening | meso-Epoxides, Anilines | Organocatalytic, high enantioselectivity. organic-chemistry.org |
| N-tert-Butanesulfinyl Group | Diastereoselective Addition | Chiral N-tert-butanesulfinyl imines, Cyclopropanols | Substrate-controlled diastereoselectivity. nih.gov |
Biocatalytic Transformations for Enantiopure β-Amino Acids and Alcohols
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiomerically pure compounds. nih.gov Enzymes such as alcohol dehydrogenases, peroxygenases, and amine transaminases are employed to achieve high stereoselectivity. researchgate.netnih.govacs.org
A notable biocatalytic approach involves a one-pot, two-step cascade reaction. researchgate.netnih.gov In this process, a racemic alcohol can be oxidized by a peroxygenase to the corresponding ketone. Subsequently, an enantioselective reduction of the ketone using either an (R)-selective or (S)-selective alcohol dehydrogenase yields the desired enantiopure alcohol. researchgate.netnih.govacs.org Similarly, amine transaminases can be used for the stereoselective synthesis of chiral amines. researchgate.netnih.gov These enzymatic methods often operate under mild conditions and can produce products with high enantiomeric excess. nih.gov
| Enzyme | Reaction Type | Substrate | Product |
| Peroxygenase (from Agrocybe aegerita) | Oxidation | Racemic propargylic alcohols | Ketones researchgate.netnih.govacs.org |
| Alcohol Dehydrogenase (from Lactobacillus kefir) | (R)-selective Reduction | Ketones | (R)-Alcohols researchgate.netnih.govacs.org |
| Alcohol Dehydrogenase (from Thermoanaerobacter brokii) | (S)-selective Reduction | Ketones | (S)-Alcohols researchgate.netnih.govacs.org |
| Amine Transaminase (from Aspergillus terreus) | (R)-selective Amination | Racemic alcohols | (R)-Amines researchgate.netnih.gov |
| Amine Transaminase (from Chromobacterium violaceum) | (S)-selective Amination | Racemic alcohols | (S)-Amines researchgate.netnih.gov |
Functionalization Strategies for the Indole Ring and Propanol (B110389) Side Chain
The indole ring and the propanol side chain of β-amino-1H-indole-3-propanol can be functionalized to create a diverse range of analogs. The indole nucleus is amenable to electrophilic substitution, with the C3 position being particularly reactive. nih.gov However, direct functionalization of the indole N-H can be challenging due to its moderate nucleophilicity. nih.gov Strategies to overcome this include the use of protecting groups or specific catalytic systems. nih.govdundee.ac.uk
Functionalization of the indole ring can be achieved through various methods, including palladium-catalyzed cross-coupling reactions to introduce substituents at different positions. organic-chemistry.org The incorporation of different groups on the indole ring can significantly impact the biological activity of the resulting compounds. nih.gov For instance, the synthesis of 5-nitroindole (B16589) derivatives has been explored for their potential as G-quadruplex binders with anticancer activity. nih.gov
The propanol side chain offers further opportunities for modification. The hydroxyl and amino groups can be derivatized to alter the molecule's properties. For example, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified. These modifications can be crucial for modulating the pharmacological profile of the final compound.
Exploration of Novel Reaction Mechanisms in beta-Amino-1H-indole-3-propanol Synthesis
The development of novel reaction mechanisms is crucial for advancing the synthesis of complex molecules like β-amino-1H-indole-3-propanol. Radical-mediated reactions are gaining prominence as a powerful tool for C-H functionalization. nih.gov A radical relay chaperone strategy, for instance, allows for the selective β-C-H amination of alcohols. organic-chemistry.orgnih.gov This involves the temporary conversion of the alcohol to an imidate radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a β-radical that can be trapped by an aminating agent. nih.gov
Multicomponent reactions, which combine three or more starting materials in a single step, offer an efficient and atom-economical approach to building molecular complexity. acs.orgresearchgate.net The Petasis-Borono-Mannich reaction, for example, is a three-component reaction of an organoboronic acid, an amine, and an α-hydroxy aldehyde that can be used to synthesize anti-β-amino alcohols with high stereocontrol. acs.org
The exploration of novel catalytic systems continues to be a major driver of innovation. This includes the development of biocatalysts with enhanced activity and selectivity, nih.gov as well as new organocatalysts and metal-based catalysts for asymmetric transformations. westlake.edu.cnmdpi.comyoutube.com For example, the use of lithium SPINOL phosphate (B84403) has been shown to catalyze the direct asymmetric N-propargylation of indoles. nih.gov
Advanced Spectroscopic and Computational Characterization of Beta Amino 1h Indole 3 Propanol
Elucidation of Molecular Structure through Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Purity Analysis
Expected ¹H NMR Spectral Features:
The proton NMR spectrum of beta-amino-1H-indole-3-propanol would exhibit distinct signals for the protons on the indole (B1671886) ring, the aliphatic side chain, and the amine and hydroxyl groups.
Indole Ring Protons: The aromatic protons on the indole ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns would allow for the assignment of each proton on the benzene (B151609) and pyrrole (B145914) rings.
Side Chain Protons: The protons on the propanol (B110389) side chain (CH, CH₂, and CH₂OH) would appear in the more upfield region. The proton attached to the carbon bearing the amino group (β-proton) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene group adjacent to the hydroxyl group would also show a distinct multiplet.
Amine and Hydroxyl Protons: The protons of the primary amine (NH₂) and the hydroxyl (OH) group are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They often appear as broad singlets.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Indole Ring Carbons: The carbons of the indole ring would resonate in the aromatic region (δ 100-140 ppm).
Side Chain Carbons: The aliphatic carbons of the propanol side chain would appear in the upfield region (δ 40-70 ppm).
The following table illustrates the expected chemical shift ranges for the different types of protons in this compound, based on typical values for similar structures.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Indole N-H | 8.0 - 8.5 | Broad Singlet |
| Aromatic C-H (Indole) | 7.0 - 7.8 | Doublets, Triplets |
| Side Chain Cβ-H | 3.0 - 3.5 | Multiplet |
| Side Chain Cα-H₂ | 2.8 - 3.2 | Multiplet |
| Side Chain Cγ-H₂OH | 3.5 - 4.0 | Multiplet |
| Hydroxyl O-H | Variable | Broad Singlet |
| Amine N-H₂ | Variable | Broad Singlet |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Expected FT-IR Spectral Features:
The FT-IR spectrum of this compound would show characteristic absorption bands for its key functional groups.
N-H Stretching: The N-H stretching vibrations of the indole and the primary amine would appear in the region of 3300-3500 cm⁻¹. The indole N-H stretch is typically a sharp band, while the primary amine can show two bands in this region.
O-H Stretching: The O-H stretching vibration of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹, often overlapping with the N-H stretching bands.
C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the indole ring would be found in the 1450-1600 cm⁻¹ region.
C-N and C-O Stretching: The C-N and C-O stretching vibrations would be located in the fingerprint region (1000-1300 cm⁻¹).
The table below summarizes the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretching | ~3400 |
| Amine N-H | Stretching | 3300-3500 (two bands) |
| Hydroxyl O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1020-1250 |
| C-O | Stretching | 1000-1260 |
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
For this compound (C₁₁H₁₄N₂O), the molecular weight is 190.24 g/mol . cymitquimica.comnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 190.
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for tryptophanol would likely involve the loss of small molecules or radicals from the side chain. For example, the cleavage of the bond between the α and β carbons of the side chain is a common fragmentation for indole derivatives. nist.gov
Expected Fragmentation Peaks:
[M-CH₂OH]⁺: Loss of the hydroxymethyl group (mass 31) would result in a fragment at m/z 159.
[M-NH₂]⁺: Loss of the amino group (mass 16) would lead to a fragment at m/z 174.
Indolyl-CH₂⁺: Cleavage of the side chain could produce the stable indoylmethyl cation at m/z 130.
The following table shows the expected prominent ions in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion |
| 190 | [C₁₁H₁₄N₂O]⁺ (Molecular Ion) |
| 159 | [M - CH₂OH]⁺ |
| 130 | [C₉H₈N]⁺ (Indolylmethyl) |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. The presence of the amine and hydroxyl groups, as well as the indole N-H group, suggests that hydrogen bonding would play a significant role in the solid-state structure of this compound.
While a specific crystal structure for this compound is not publicly available, analysis of related structures indicates that the indole ring is planar, and the side chain can adopt various conformations. The crystal packing would likely be dominated by a network of hydrogen bonds involving the N-H and O-H groups as donors and the nitrogen and oxygen atoms as acceptors.
Theoretical and Computational Chemistry for Mechanistic Insights and Predictive Modeling
Theoretical and computational chemistry methods, particularly quantum mechanics, provide a powerful means to investigate the properties of molecules at the electronic level. These methods can be used to predict molecular geometries, spectroscopic properties, and reactivity, complementing experimental data.
Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. figshare.comjocpr.comresearchgate.netresearchgate.net Such calculations can provide valuable insights into:
Optimized Geometry: QM calculations can predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available.
Electronic Properties: The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Spectroscopic Properties: QM methods can be used to simulate NMR chemical shifts and vibrational frequencies (IR and Raman). Comparing these theoretical spectra with experimental ones can aid in the assignment of spectral features and confirm the molecular structure. figshare.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, offering a detailed view of a compound's conformational flexibility and its interactions with biological targets. nih.govmdpi.com For this compound, MD simulations are crucial for understanding how the molecule adopts different shapes (conformers) and how it binds to receptor sites.
Ligand Binding: MD simulations are essential for elucidating the dynamics of ligand-receptor interactions. When this compound approaches a target protein, such as a serotonin (B10506) receptor, MD can map its binding pathway and the stability of the resulting complex. nih.gov The indole nucleus, a common feature in many neurologically active agents, often participates in hydrophobic and π-stacking interactions within the receptor's binding pocket. nih.govresearchgate.net The amino and hydroxyl groups of the propanol side chain are key sites for forming specific hydrogen bonds with amino acid residues like aspartic acid, threonine, or asparagine in the active site. nih.govmdpi.com
Simulations can reveal the stability of these interactions over time, calculating key metrics like the Root Mean Square Deviation (RMSD) of the ligand within the binding site to assess the complex's stability. nih.gov Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can further quantify the affinity of the compound for its target, providing a theoretical basis for its potency. nih.gov
Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site
| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Indole NH | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |
| Indole Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Amino Group (NH2) | Hydrogen Bond Donor, Electrostatic | Aspartate, Glutamate |
| Hydroxyl Group (OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Asparagine, Histidine |
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design Approaches
When the three-dimensional structure of a biological target is unknown, ligand-based methods like QSAR and pharmacophore modeling become indispensable for drug design. nih.govresearchgate.net These approaches leverage the information from a series of known active and inactive molecules to build predictive models.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indole derivatives, numerous QSAR studies have been conducted to predict activities ranging from antifungal to anticancer and central nervous system effects. researchgate.nettandfonline.comnih.gov These studies typically calculate a variety of molecular descriptors that quantify physicochemical properties.
A typical 2D-QSAR study on indole derivatives might reveal that antifungal activity is correlated with specific electronic and topological descriptors. researchgate.net For instance, a model for antifungal activity against Candida albicans showed that descriptors related to electronegativity and molecular shape were significant. tandfonline.comnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D fields around the molecules. nih.govtandfonline.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would increase or decrease biological activity. For indole derivatives, CoMFA and CoMSIA models have successfully identified key structural requirements for high affinity to targets like phosphodiesterase IV and the serotonin transporter. nih.govnih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Class | Example Descriptors | Relevance to this compound |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the reactivity and ability to form electrostatic and hydrogen bonds. |
| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions in the binding pocket. |
| Steric/Topological | Molecular Weight, Shape Indices | Defines the size and shape requirements for fitting into the receptor site. |
| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic | Provides a 3D map of favorable and unfavorable interaction zones around the molecule. |
Ligand-Based Drug Design Approaches: Ligand-based drug design uses the knowledge of active compounds to create a pharmacophore model—an abstract three-dimensional arrangement of essential molecular features required for biological activity. dergipark.org.trresearchgate.net For a molecule like this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (from the indole NH and amino group), a hydrogen bond acceptor (from the hydroxyl group), and an aromatic/hydrophobic region (the indole ring). nih.gov
This pharmacophore hypothesis can be generated by aligning a set of active indole derivatives and identifying their common chemical features. mdpi.com Once validated, this model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov This approach is highly effective for discovering new molecular scaffolds or for optimizing existing leads by ensuring that any modifications retain the key pharmacophoric features necessary for interaction with the biological target. nih.gov
Pharmacological and Biological Investigations of Beta Amino 1h Indole 3 Propanol and Its Derivatives
Comprehensive Assessment of Pharmacological Activities
The indole (B1671886) scaffold is a key component of many established and experimental anti-cancer agents. nih.govnih.gov Derivatives of beta-Amino-1H-indole-3-propanol have been investigated for their ability to inhibit cancer cell growth and proliferation through various mechanisms.
Research has shown that certain indole derivatives exhibit potent anti-proliferative effects against a range of cancer cell lines. For instance, novel pyrazolinyl-indole derivatives have demonstrated significant cytotoxic activities against leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer cell lines. actanaturae.ru One particular derivative, HD05, showed a remarkable range of cancer cell growth inhibition across all nine panels of the NCI-60 cell line screen. actanaturae.ru Another study on indole-based tyrphostin derivatives revealed their ability to inhibit tumor cell proliferation at sub-micromolar concentrations, with some compounds showing greater potency than the multi-kinase inhibitors gefitinib (B1684475) and sorafenib. nih.gov The mechanisms underlying these anti-cancer effects are often multifactorial, including the induction of apoptosis, formation of reactive oxygen species (ROS), and anti-angiogenic properties. nih.gov
Furthermore, some indole derivatives have been found to target specific molecular pathways involved in cancer progression. For example, a novel indole derivative, compound 16, was identified as a dual inhibitor of EGFR and SRC kinases, demonstrating strong cytotoxicity against lung and prostate cancer cells while exhibiting low toxicity towards normal cells. nih.gov This compound was shown to induce apoptosis by significantly increasing the levels of caspase-3, caspase-8, and Bax, while decreasing the level of Bcl-2 in prostate cancer cell lines. nih.gov The development of such targeted agents highlights the potential for creating more effective and less toxic cancer therapies.
Table 1: Anti-Cancer and Anti-Proliferative Activity of Selected Indole Derivatives
| Compound/Derivative Class | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Pyrazolinyl-indole derivatives (e.g., HD05) | NCI-60 cancer cell lines (leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, ovarian) | Demonstrated broad-spectrum cytotoxic activity; HD05 showed significant growth inhibition against all nine panels. | actanaturae.ru |
| Indole-based tyrphostin derivatives | Various cancer models | Inhibited tumor cell proliferation at sub-micromolar concentrations, induced apoptosis and ROS formation, and exhibited anti-angiogenic properties. | nih.gov |
| Indole derivative (compound 16) | Lung and prostate cancer cell lines | Dual inhibitor of EGFR and SRC kinases; induced apoptosis through modulation of caspase and Bcl-2 family proteins. | nih.gov |
| 3-amino-1H-7-azaindole and 3-amino-1H-indole derivatives | Four cancer cell lines | Showed anti-proliferative activities. | nih.gov |
Indole derivatives are well-known for their diverse effects on the central nervous system, with many approved drugs for CNS disorders containing this scaffold. nih.gov Investigations into this compound and its analogues have revealed potential modulatory effects on CNS activity.
Studies on various indole derivatives have demonstrated a range of CNS activities, including sedative-hypnotic and anticonvulsant effects. nih.gov For example, a series of newly synthesized 2-substituted- nih.govtandfonline.comresearchgate.net oxadiazino-[5,6-b]indoles were found to reduce locomotor activity and potentiate pentobarbitone sodium-induced sleeping time in animal models. researchgate.net Similarly, another study on 2-{(benzalamino-4-hydroxybenzyl) (1, 3, 4)-oxadiazino[6, 5-b]} indole derivatives also reported a reduction in locomotor activity and a significant potentiation of pentobarbitone-induced sleep. tsijournals.com
The neuroprotective potential of indole derivatives is also an active area of research. Indole-3-propionic acid (IPA), a metabolite of tryptophan, has been shown to possess chemical chaperone activity, suppressing the aggregation of denatured proteins and protecting against endoplasmic reticulum (ER) stress-induced neuronal cell death in a cell culture model of Parkinson's disease. nih.gov This suggests that certain indole derivatives could be beneficial in the treatment of neurodegenerative diseases. nih.gov
Table 2: CNS Modulatory Effects of Selected Indole Derivatives
| Compound/Derivative Class | Experimental Model | Observed CNS Effect | Reference |
|---|---|---|---|
| 2-substituted- nih.govtandfonline.comresearchgate.net oxadiazino-[5,6-b]indoles | Animal models | Reduction in locomotor activity and potentiation of pentobarbitone-induced sleeping time. | researchgate.net |
| 2-{(benzalamino-4-hydroxybenzyl) (1, 3, 4)-oxadiazino[6, 5-b]} indole derivatives | Animal models | Reduction in locomotor activity and potentiation of pentobarbitone-induced sleeping time. | tsijournals.com |
| Indole-3-propionic acid (IPA) | Cell culture model of Parkinson's disease | Suppressed protein aggregation and protected against ER stress-induced neuronal cell death. | nih.gov |
The anti-inflammatory and analgesic properties of indole derivatives are well-documented, with indomethacin (B1671933) being a classic example. Research into derivatives of this compound has further expanded our understanding of their potential in managing inflammation and pain.
A study on synthetic indole derivatives demonstrated their significant anti-inflammatory, analgesic, and antipyretic activities in animal models. nih.gov Two compounds, 3a-II and 4a-II, were identified as particularly potent, showing promise for further development. nih.gov Another investigation into novel indole derivatives reported significant analgesic activity in various acute pain models in rats, including the Haffner's tail clip, hot plate, and acetic acid-induced writhing tests. researchgate.net
The immunomodulatory effects of indole derivatives have also been explored. Indole-3-propionic acid has been shown to alleviate inflammation in chondrocytes and in a model of osteoarthritis by modulating the AhR/NF-κB axis. nih.gov It has also been found to reduce diarrhea and intestinal inflammation in weaned piglets by modulating redox status. nih.govresearchgate.net Furthermore, a novel indole-3-propanamide derivative, AD412, was identified as a potential immunosuppressive agent that inhibits the proliferation of T cells by targeting the JAK3 kinase. nih.gov This compound demonstrated efficacy in prolonging heart allograft survival in an in vivo model, suggesting its potential in transplantation and autoimmune diseases. nih.gov
Table 3: Anti-Inflammatory, Analgesic, and Immunomodulatory Activities of Selected Indole Derivatives
| Compound/Derivative Class | Activity | Key Findings | Reference |
|---|---|---|---|
| Synthetic indole derivatives (3a-II and 4a-II) | Anti-inflammatory, Analgesic, Antipyretic | Demonstrated potent activity in animal models of inflammation and pain. | nih.gov |
| Novel indole derivatives (e.g., M3) | Analgesic | Showed significant analgesic effects in multiple acute pain models in rats. | researchgate.net |
| Indole-3-propionic acid (IPA) | Anti-inflammatory, Immunomodulatory | Alleviated inflammation in osteoarthritis models and reduced intestinal inflammation. | nih.govnih.govresearchgate.net |
| Indole-3-propanamide derivative (AD412) | Immunosuppressive | Inhibited T cell proliferation via JAK3 inhibition and prolonged allograft survival. | nih.gov |
The indole core is present in many natural and synthetic compounds with activity against a wide range of pathogens.
Antimicrobial Activity: Indole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govnih.gov For example, a series of indolyl derivatives containing amino-guanidinium moieties exhibited antibacterial activity against clinical isolates of Klebsiella pneumoniae, with some compounds showing efficacy comparable to colistin. nih.gov Another study found that certain indole derivatives, such as 5-iodoindole (B102021) and 7-hydroxyindole, displayed synergistic antimicrobial activities with conventional antibiotics against extensively drug-resistant Acinetobacter baumannii and were also able to inhibit and eradicate biofilms. nih.gov
Antiviral Activity: The antiviral potential of indole derivatives has also been investigated. One study reported that a dihydrochloride (B599025) of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative exhibited a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.ru
Antiparasitic Activity: Indole derivatives have demonstrated activity against several protozoan parasites. A library of diamidine indole derivatives showed excellent inhibitory activity in the nanomolar range against Trypanosoma brucei and Plasmodium falciparum. mdpi.com Furthermore, the induction of indoleamine 2,3-dioxygenase (INDO) activity in human fibroblasts, which can be influenced by indole compounds, was shown to strongly inhibit the growth of Chlamydia psittaci and Toxoplasma gondii. nih.gov
Table 4: Antimicrobial, Antiviral, and Antiparasitic Actions of Selected Indole Derivatives
| Compound/Derivative Class | Activity | Pathogen | Key Findings | Reference |
|---|---|---|---|---|
| Indolyl derivatives with amino-guanidinium moieties | Antimicrobial | Klebsiella pneumoniae | Showed antibacterial activity against clinical isolates, with some compounds comparable to colistin. | nih.gov |
| 5-iodoindole, 7-hydroxyindole | Antimicrobial, Antibiofilm | Acinetobacter baumannii (XDR) | Exhibited synergistic activity with antibiotics and were able to eradicate mature biofilms. | nih.gov |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative | Antiviral | SARS-CoV-2 | Completely inhibited viral replication in vitro at 52.0 μM. | actanaturae.ru |
| Diamidine indole derivatives | Antiparasitic | Trypanosoma brucei, Plasmodium falciparum | Exhibited excellent inhibitory activity in the nanomolar range. | mdpi.com |
| Indoleamine 2,3-dioxygenase (INDO) induction | Antiparasitic | Chlamydia psittaci, Toxoplasma gondii | Inhibited the growth of intracellular parasites in human fibroblasts. | nih.gov |
Indole derivatives have been identified as modulators of various enzymes, indicating their potential for treating a range of diseases.
β-secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. While specific data on this compound derivatives as BACE1 inhibitors is limited, the broader class of indole derivatives has been explored for this purpose.
Carbonic Anhydrase Inhibition and Activation: Carbonic anhydrases (CAs) are involved in numerous physiological processes, and their modulation has therapeutic potential. A novel series of indole-based benzenesulfonamides were designed and evaluated as human carbonic anhydrase inhibitors (hCAIs). nih.gov These compounds showed potent inhibitory activity against several hCA isoforms, including the tumor-associated hCA XII. nih.gov Conversely, other studies have investigated indole derivatives as carbonic anhydrase activators (CAAs). nih.govtandfonline.comresearchgate.net Several indole-based compounds were found to be effective micromolar activators of the brain-associated cytosolic isoform hCA VII, suggesting their potential for treating CNS-related disorders. nih.govtandfonline.comresearchgate.net One of the most potent activators was also shown to increase the release of brain-derived neurotrophic factor (BDNF) from human microglial cells. nih.govtandfonline.comresearchgate.net
Table 5: Enzyme Inhibition and Activation Profiles of Selected Indole Derivatives
| Compound/Derivative Class | Enzyme | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Indole-based benzenesulfonamides | Carbonic Anhydrase (hCA) | Inhibition | Potent inhibitors of various hCA isoforms, including the tumor-associated hCA XII. | nih.gov |
| Indole-based derivatives | Carbonic Anhydrase (hCA VII) | Activation | Effective micromolar activators with selectivity for the brain-associated hCA VII isoform. | nih.govtandfonline.comresearchgate.net |
Emerging research suggests that indole derivatives may also play a role in regulating cardiovascular and metabolic functions.
Indole-3-propionic acid (IPA) has been shown to protect against heart failure with preserved ejection fraction (HFpEF) in mouse models. nih.gov Dietary supplementation with IPA attenuated diastolic dysfunction, metabolic remodeling, oxidative stress, and inflammation. The protective effects were mediated, at least in part, by the suppression of nicotinamide (B372718) N-methyltransferase (NNMT) expression and the restoration of nicotinamide and NAD+/NADH levels in the heart. nih.gov
In the context of metabolic regulation, novel indole ethylamine (B1201723) derivatives have been designed and synthesized as lipid metabolism regulators targeting PPARα/CPT1. mdpi.com These compounds aim to address conditions like nonalcoholic fatty liver disease (NAFLD). Furthermore, indole-3-propionic acid has been shown to enhance growth performance and reduce diarrhea in weaned piglets by modulating redox status and intestinal inflammation, indicating a broader impact on metabolic health. nih.govresearchgate.net
Table 6: Cardiovascular and Metabolic Regulatory Potentials of Selected Indole Derivatives
| Compound/Derivative Class | Activity | Experimental Model | Key Findings | Reference |
|---|---|---|---|---|
| Indole-3-propionic acid (IPA) | Cardioprotective | Mouse models of HFpEF | Attenuated diastolic dysfunction, metabolic remodeling, and oxidative stress. | nih.gov |
| Novel indole ethylamine derivatives | Metabolic Regulation | AML12 cells | Designed as lipid metabolism regulators targeting PPARα/CPT1. | mdpi.com |
| Indole-3-propionic acid (IPA) | Metabolic Health | Weaned piglets | Enhanced growth performance and reduced diarrhea by modulating redox status and inflammation. | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The therapeutic potential and pharmacological profile of a drug candidate are intrinsically linked to its chemical structure. For derivatives of β-Amino-1H-indole-3-propanol, SAR and SPR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
SAR studies on indole-based compounds, such as those targeting monoamine transporters or adrenergic receptors, provide a framework for predicting how structural modifications to the β-Amino-1H-indole-3-propanol scaffold might influence its biological activity. nih.govpharmaguideline.com The key positions for modification include the indole ring, the amino group, and the propanol (B110389) side chain.
Indole Ring Substitutions: The nature and position of substituents on the aromatic indole ring can significantly impact activity. For related aryloxypropanolamine beta-blockers, para-substitution on the aromatic ring is often associated with β1-selectivity. pharmaguideline.com In the context of β-Amino-1H-indole-3-propanol, placing various electron-withdrawing or electron-donating groups at positions 4, 5, 6, or 7 could modulate receptor affinity and selectivity. For instance, in a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, substitutions on the indole moiety were explored to improve potency toward the norepinephrine (B1679862) transporter. nih.gov
Amino Group Substitutions: The amino group is a critical site for interaction with biological targets. For beta-adrenergic receptor antagonists, bulky alkyl groups like isopropyl or tert-butyl on the nitrogen atom are essential for potent blocking activity. mlsu.ac.in Modifying the primary amine of β-Amino-1H-indole-3-propanol to a secondary or tertiary amine with various alkyl or arylalkyl groups could fine-tune its interaction with receptor binding pockets, potentially shifting its profile from an agonist to an antagonist or altering its selectivity between different receptors or transporters.
Propanol Side Chain Modifications: The propanol linker and its hydroxyl group are key structural features. The hydroxyl group often forms a critical hydrogen bond within the receptor's binding site. Its position and stereochemistry are vital. Most aryloxypropanolamine beta-blockers possess this side chain, where the ether oxygen is thought to contribute to the antagonistic properties. pharmaguideline.comslideshare.net
Below is a data table illustrating potential SAR insights for β-Amino-1H-indole-3-propanol derivatives, based on findings from related compound classes.
| Modification Site | Substituent Type | Potential Impact on Activity/Selectivity |
| Indole Ring (Positions 4, 5, 6, 7) | Electron-withdrawing groups (e.g., -Cl, -CF₃) | May enhance potency for certain targets by altering electronic properties. |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Could influence binding affinity and metabolic stability. | |
| Amino Group | Small alkyl groups (e.g., -CH₃) | May maintain or slightly alter activity. |
| Bulky alkyl groups (e.g., -isopropyl, -tert-butyl) | Often crucial for antagonist activity at adrenergic receptors. mlsu.ac.in | |
| Propanol Side Chain | Hydroxyl group removal or relocation | Likely to significantly reduce or abolish activity due to loss of key hydrogen bonding. |
Chirality plays a pivotal role in the interaction of drugs with biological systems, as enzymes, receptors, and other macromolecules are themselves chiral. nih.govnih.gov The β-Amino-1H-indole-3-propanol molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C-1 of the propanol chain). Consequently, it exists as a pair of enantiomers, (R)- and (S)-β-Amino-1H-indole-3-propanol.
Pharmacodynamic Influence: The three-dimensional arrangement of the substituents around the chiral center dictates how the molecule fits into its biological target. nih.gov It is common for one enantiomer (the eutomer) to have significantly higher affinity and/or efficacy for a receptor than the other (the distomer). nih.gov In some cases, the two enantiomers can even have qualitatively different pharmacological activities. For example, studies on the stereoisomers of fenoterol, a β2-adrenergic receptor agonist, have shown that the stereochemistry determines the G-protein coupling preference of the receptor. nih.gov Therefore, the (R)- and (S)-enantiomers of a β-Amino-1H-indole-3-propanol derivative could exhibit different potencies and selectivities for their molecular targets.
Pharmacokinetic Influence: Stereochemistry can also profoundly affect a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govnumberanalytics.com Enantiomers may be metabolized at different rates by enzymes, exhibit different plasma protein binding, and be subject to stereoselective transport. oup.comresearchgate.net This can lead to different plasma concentrations and durations of action for each enantiomer, even when administered as a 1:1 racemic mixture. nih.gov The differential pharmacokinetics of enantiomers underscores the importance of evaluating single-enantiomer formulations to achieve a more predictable and potentially safer therapeutic profile. nih.gov
Elucidation of Molecular Targets and Downstream Signaling Pathways
The structural similarity of β-Amino-1H-indole-3-propanol to known pharmacophores suggests several potential molecular targets. The indolealkylamine core is characteristic of ligands for monoamine transporters and G-protein coupled receptors (GPCRs), while indole derivatives have also been investigated as inhibitors of enzymes like monoamine oxidase (MAO). rsc.orgnih.gov
Monoamine Transporters: The structure resembles that of monoamine neurotransmitters (e.g., serotonin (B10506), norepinephrine). Therefore, plausible targets are the plasma membrane monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT). nih.govnih.gov Inhibition of these transporters would increase the synaptic concentration of the respective neurotransmitters.
G-Protein Coupled Receptors (GPCRs): The arylethanolamine and aryloxypropanolamine motifs are classic pharmacophores for adrenergic receptors (e.g., β1, β2). pharmaguideline.comresearchgate.net Interaction with these receptors would initiate intracellular signaling cascades. Upon agonist binding, a GPCR undergoes a conformational change, activating a heterotrimeric G-protein. stackexchange.com The G-protein then dissociates into its Gα and Gβγ subunits, which modulate the activity of downstream effectors. stackexchange.comnih.gov
cAMP Pathway: Activation of Gs-coupled receptors (like β-adrenergic receptors) stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various cellular proteins. youtube.comnumberanalytics.com
IP3/DAG Pathway: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, while DAG activates Protein Kinase C (PKC). numberanalytics.comsinobiological.com
Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are responsible for the oxidative deamination of monoamine neurotransmitters. rsc.orgresearchgate.net Indole-containing compounds have been developed as MAO inhibitors. Inhibition of MAO leads to increased levels of neurotransmitters in the brain. researchgate.net
In Vitro and In Vivo Pharmacological Evaluation Methodologies
A multi-tiered approach using both in vitro and in vivo models is essential to characterize the pharmacological profile of β-Amino-1H-indole-3-propanol and its derivatives.
In vitro assays are fundamental for determining the affinity and functional activity of compounds at their putative molecular targets.
Receptor/Transporter Binding Assays: These assays quantify the affinity of a compound for a specific target, typically using cell membranes or recombinant proteins. Radioligand binding assays are commonly employed to determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand.
Functional Assays: These assays measure the biological response elicited by the compound.
For GPCRs , functional activity can be assessed by measuring the levels of second messengers. For example, cAMP levels can be quantified using immunoassays or reporter gene assays to determine a compound's effect on Gs- or Gi-coupled receptors. mdpi.com Intracellular calcium mobilization assays are used for Gq-coupled receptors.
For monoamine transporters , functional activity is typically evaluated using neurotransmitter uptake inhibition assays in synaptosomes or in cells recombinantly expressing the specific transporter (e.g., SERT, NET, DAT). wikipedia.org The concentration of the compound that inhibits 50% of uptake (IC50) is determined.
For MAO , enzyme inhibition assays are used. These kits often measure the production of hydrogen peroxide, a byproduct of MAO activity, via a colorimetric or fluorometric probe. cellbiolabs.comabcam.com This allows for the determination of IC50 values and selectivity for MAO-A versus MAO-B. nih.gov
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical property. The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. nih.gov
In Vitro BBB Models: Cell-based models are widely used for high-throughput screening of BBB permeability. The Madin-Darby Canine Kidney (MDCK) cell line is a popular choice. creative-bioarray.com To better mimic the human BBB, which highly expresses the P-glycoprotein (P-gp, or MDR1) efflux transporter, a transfected cell line (MDCK-MDR1) is often used. evotec.comnih.gov In this assay, cells are grown to form a confluent monolayer on a semi-permeable membrane. The test compound is added to either the top (apical) or bottom (basolateral) chamber, and its transport across the monolayer is measured. evotec.com This allows for the calculation of an apparent permeability coefficient (Papp) and an efflux ratio (ER), which indicates if the compound is a substrate for P-gp. nih.govcreative-bioarray.com
| Papp (x 10⁻⁶ cm/s) | Predicted In Vivo Brain Penetration |
| > 5 | High |
| 1 - 5 | Medium |
| < 1 | Low |
Data adapted from general interpretations of MDCK permeability assays.
In Vivo Assessment: The in situ brain perfusion technique is a powerful in vivo method for directly measuring the rate of drug entry into the brain. nih.govspringernature.com In this procedure, the cerebral circulation of an anesthetized animal (e.g., a rat) is isolated and perfused with a solution containing the test compound at a known concentration. physiology.orgresearchgate.net After a short perfusion time, the brain is analyzed to determine the amount of compound that has entered. This technique allows for the calculation of a brain uptake clearance or a permeability-surface area (PS) product, providing a robust measure of BBB transport in a physiological context. nih.govresearchgate.net
Translational Potential of this compound as a Therapeutic Scaffold
The indole nucleus is a prominent structural motif in a vast number of biologically active compounds and approved drugs. nih.govepa.govnih.gov Its inherent ability to interact with a multitude of biological targets has established it as a "privileged scaffold" in medicinal chemistry. nih.gov Within this broad class, this compound, also known as tryptophanol, presents a compelling starting point for the development of novel therapeutics due to its structural features and inherent biological activities. cymitquimica.com This section explores the translational potential of this compound as a versatile scaffold for drug discovery, drawing upon findings from investigations into its derivatives and their diverse pharmacological effects.
The core structure of this compound, featuring a primary amine and a hydroxyl group attached to a propyl side chain on the indole ring, offers multiple points for chemical modification. This structural versatility allows for the synthesis of extensive libraries of derivatives, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a wide range of diseases. nih.govnih.gov Research into various derivatives has revealed significant potential across several therapeutic areas, including neuroprotection, cancer therapy, and cardiovascular diseases.
Neuroprotective Applications
The indole scaffold is a well-established pharmacophore in the development of agents targeting the central nervous system. Derivatives of indole, including those structurally related to this compound, have shown considerable promise in addressing neurodegenerative disorders such as Alzheimer's and Parkinson's disease. For instance, tryptophan-tetrahydroisoquinoline hybrids have been identified as multifunctional agents for the potential treatment of Alzheimer's disease. researchgate.net These compounds have demonstrated the ability to inhibit butyrylcholinesterase, reduce amyloid-beta (Aβ) aggregation, and protect neuronal cells from Aβ-induced injury. researchgate.net
Furthermore, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been synthesized and evaluated as potent sodium channel blockers for the treatment of ischemic stroke. researchgate.net One particular derivative, compound 4b, which incorporates a benzimidazole (B57391) moiety, exhibited significant neuroprotective activity in a rat model of transient middle cerebral artery occlusion. researchgate.net This activity is attributed to its high affinity for neurotoxin receptor site 2 of sodium channels, suggesting its potential as a use-dependent sodium channel blocker during the sustained depolarization that occurs in ischemic stroke. researchgate.net
Table 1: Neuroprotective Activity of selected this compound Derivatives
| Compound Class | Target | Proposed Therapeutic Application | Key Findings |
|---|---|---|---|
| Tryptophan-tetrahydroisoquinoline hybrids | Butyrylcholinesterase, Aβ aggregation | Alzheimer's Disease | Selective inhibition of butyrylcholinesterase, reduction of Aβ1-42 aggregation, and neuroprotection against Aβ1-42 induced cell injury. researchgate.net |
Anticancer Potential
The indole ring is a core component of numerous anticancer agents, both natural and synthetic. nih.govmdpi.com Derivatives of this compound can be designed to target various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis. For example, indole-3-carbinol (B1674136) (I3C), a related indole derivative found in cruciferous vegetables, and its digestive product 3,3'-diindolylmethane (B526164) (DIM), have been extensively studied for their anticancer properties. nih.gov They have been shown to modulate multiple signaling pathways involved in cancer progression, including those regulating cell cycle and apoptosis. nih.gov
Recent research has focused on developing novel indole derivatives with enhanced and targeted anticancer activity. For instance, novel 1H-indole-3-carbonitrile derivatives have been developed as potent Tropomyosin receptor kinase (TRK) inhibitors, a promising target in cancers with NTRK gene fusions. nih.gov One such compound, C11, demonstrated significant antiproliferative effects, induced apoptosis, and arrested the cell cycle in TRK-dependent cancer cell lines. nih.gov
Table 2: Anticancer Activity of selected Indole Derivatives
| Compound Class | Target | Proposed Therapeutic Application | Key Findings |
|---|---|---|---|
| Indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM) | Multiple signaling pathways | Various Cancers | Modulate cell proliferation, apoptosis, and other pathophysiological processes in liver cancer. nih.gov |
Cardiovascular and Anti-inflammatory Applications
The versatility of the this compound scaffold extends to the development of cardiovascular and anti-inflammatory agents. Research on tryptamine (B22526) analogues, which share structural similarities, has demonstrated the importance of substitutions on the indole nucleus for cardiovascular effects. nih.gov The introduction of a 5-alkoxy group, for example, resulted in antihypertensive and bradycardic responses in spontaneously hypertensive rats. nih.gov This highlights the potential to modify the this compound scaffold to create novel cardiovascular drugs.
Furthermore, this compound itself has been shown to inhibit inflammation by reducing the migration of leukocytes and decreasing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). cymitquimica.com This inherent anti-inflammatory activity provides a strong rationale for developing derivatives with enhanced potency and selectivity for treating inflammatory disorders.
Table 3: Cardiovascular and Anti-inflammatory Activity of selected Indole Derivatives
| Compound Class | Target/Activity | Proposed Therapeutic Application | Key Findings |
|---|---|---|---|
| 5-Alkoxy Tryptamine Analogues | 5-HT1 Receptors | Hypertension | Produced a dose-dependent antihypertensive and bradycardic response in preclinical models. nih.gov |
Emerging Trends and Future Research Directions in Beta Amino 1h Indole 3 Propanol Chemistry
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds derived from beta-Amino-1H-indole-3-propanol. These computational tools are accelerating the traditionally time-consuming and costly process of drug discovery. pharmacophorejournal.comjddtonline.info By leveraging vast datasets of chemical information, AI and ML algorithms can predict the biological activities and physicochemical properties of new molecular entities with increasing accuracy. nih.govspringernature.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: A key application of ML in this field is the development of QSAR models. tandfonline.comnih.gov These are mathematical models that correlate the structural properties of molecules with their biological activities. jocpr.comnih.gov For derivatives of this compound, QSAR can predict their potential efficacy against various biological targets, such as enzymes or receptors, based on calculated molecular descriptors like electronic properties, hydrophobicity, and topology. researchgate.netarchivepp.com Studies on related indole (B1671886) derivatives have successfully used QSAR to design compounds with antifungal and anti-cancer properties. tandfonline.comrsc.org For instance, a QSAR model for indeno[1,2-b]indole (B1252910) derivatives showed a high correlation coefficient (r² = 0.94) in predicting their inhibitory activity, demonstrating the predictive power of such models. nih.gov
The table below illustrates the application of various AI/ML models in the design of indole derivatives, a trend directly applicable to this compound.
| AI/ML Model Type | Application in Compound Design | Potential Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular structure. tandfonline.comjocpr.com | Rapidly estimates the potential therapeutic activity of new derivatives. |
| Support Vector Machines (SVM) | Classifies molecules as active or inactive against a target. archivepp.com | Efficiently filters large virtual libraries to identify high-potential candidates. |
| Deep Neural Networks (DNN) | Predicts complex properties like protein-ligand binding affinity and 3D protein structure. nih.gov | Aids in the rational design of derivatives with high specificity for a biological target. |
| Monte Carlo Tree Search (MCTS) | Generates and evaluates possible synthetic pathways for a target molecule. substack.com | Accelerates the discovery of efficient and novel methods to synthesize complex derivatives. |
Development of Advanced Delivery Systems for Enhanced Therapeutic Efficacy
The therapeutic potential of this compound and its derivatives is intrinsically linked to their ability to reach the target site in the body in sufficient concentrations. Advanced drug delivery systems (DDS) are being developed to overcome challenges such as poor solubility, rapid metabolism, and off-target effects, thereby enhancing therapeutic efficacy.
Nanoparticle-Based Delivery: Encapsulating indole-based compounds within nanoparticles offers numerous advantages. These systems can protect the drug from degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells. Common nanoparticle platforms include:
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric Nanoparticles: Made from biodegradable polymers, these can be engineered for controlled and sustained release of the encapsulated compound.
Metallic Nanoparticles (e.g., Gold, Silver): These can be functionalized with targeting ligands and offer unique properties for imaging and therapy.
Stimuli-Responsive Systems: A frontier in drug delivery is the creation of systems that release their payload in response to specific internal or external stimuli. For instance, nanoparticles could be designed to release their this compound cargo in the acidic microenvironment of a tumor or when exposed to a specific enzyme that is overexpressed in diseased tissue.
The following table summarizes various advanced delivery systems and their potential benefits for compounds like this compound.
| Delivery System | Mechanism of Action | Potential Advantages for this compound |
| Liposomes | Encapsulation within a lipid bilayer. | Improves solubility and reduces systemic toxicity. |
| Polymeric Micelles | Self-assembly of amphiphilic block copolymers to encapsulate the drug. | Enhances stability and allows for controlled release. |
| Dendrimers | Highly branched, tree-like structures with a precise number of functional groups. | Offers high drug loading capacity and multivalency for targeting. |
| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. | Provides a scaffold for sustained, localized drug delivery. |
Novel Biomedical Applications Beyond Traditional Drug Discovery
While the primary focus for many indole derivatives is drug development, the unique chemical properties of the this compound scaffold open doors to a range of other biomedical applications.
Biomaterials and Tissue Engineering: The indole nucleus can be incorporated into polymer backbones to create novel biomaterials. These materials may possess inherent antioxidant or anti-inflammatory properties, making them suitable for applications in tissue engineering and regenerative medicine. For example, a hydrogel containing covalently linked this compound could promote wound healing by reducing oxidative stress and inflammation at the injury site.
Biosensors and Diagnostic Probes: The indole moiety is known for its fluorescent properties. This characteristic can be harnessed to develop fluorescent probes that can detect specific biomolecules, ions, or changes in the cellular environment. A derivative of this compound could be designed to exhibit a change in its fluorescence upon binding to a cancer biomarker, enabling early diagnosis through imaging techniques. Recent research has already explored using machine learning to predict the photo-CIDNP (photochemically induced dynamic nuclear polarization) enhancement of indole derivatives, which is crucial for improving NMR spectroscopy sensitivity in diagnostic and screening applications. acs.org
Agrochemicals: The structural similarity of this compound to plant growth hormones like indole-3-acetic acid suggests potential applications in agriculture. jocpr.com Derivatives could be developed as plant growth regulators, herbicides, or fungicides, contributing to improved crop yields and protection.
Sustainable and Scalable Production Methods for this compound
As the potential applications of this compound expand, the need for environmentally friendly and economically viable production methods becomes paramount. Green chemistry principles are increasingly guiding the development of new synthetic routes.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and reduces the need for harsh reagents and protecting groups. Engineered enzymes could be employed for specific steps in the synthesis of this compound, such as the stereoselective reduction of a ketone precursor or the amination of the side chain. This approach minimizes waste and is performed under mild conditions (aqueous solvent, ambient temperature and pressure).
Flow Chemistry: Continuous flow reactors are replacing traditional batch processing for many chemical syntheses. Flow chemistry offers several advantages, including improved safety, better heat and mass transfer, and easier scalability. A continuous flow process for this compound could lead to higher yields, improved purity, and a smaller manufacturing footprint.
Use of Greener Solvents and Reagents: Research is focused on replacing hazardous organic solvents with more benign alternatives like water, supercritical CO2, or bio-based solvents. Additionally, the development of catalytic methods that minimize the use of stoichiometric reagents is a key goal in making the synthesis of indole derivatives more sustainable.
The table below contrasts traditional and sustainable approaches to the synthesis of indole derivatives.
| Synthesis Aspect | Traditional Method | Sustainable (Green) Approach |
| Catalysis | Use of stoichiometric heavy metal reagents. | Biocatalysis (enzymes) or recyclable metal catalysts. |
| Solvents | Chlorinated hydrocarbons, polar aprotic solvents. | Water, ethanol, supercritical fluids, or solvent-free conditions. |
| Energy Input | High temperatures and pressures for extended periods. | Lower temperatures and pressures, microwave or ultrasonic assistance. |
| Waste Generation | Significant production of byproducts and solvent waste. | Atom-economical reactions designed to minimize waste. |
By embracing these emerging trends, the scientific community can continue to build upon the rich chemistry of this compound, paving the way for groundbreaking advancements in medicine, materials science, and beyond.
Q & A
Q. What are the optimal synthetic routes for β-amino-1H-indole-3-propanol, and how can purity be ensured?
β-Amino-1H-indole-3-propanol is typically synthesized via multi-step reactions involving indole ring functionalization and subsequent amino-propanol side-chain coupling. Key steps include:
- Coupling reactions : Use of indole-3-propionic acid derivatives as precursors, followed by reductive amination or nucleophilic substitution to introduce the amino-propanol moiety .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is recommended to isolate the target compound from byproducts. Purity can be validated via melting point analysis and ≥95% HPLC peak area .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing β-amino-1H-indole-3-propanol?
- NMR spectroscopy : ¹H and ¹³C NMR can resolve the indole aromatic protons (6.8–7.5 ppm) and distinguish the amino-propanol chain’s stereochemistry .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally related indole derivatives .
- Infrared (IR) spectroscopy : Useful for identifying functional groups (e.g., NH stretches at ~3300 cm⁻¹ and OH stretches at ~3500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on β-amino-1H-indole-3-propanol’s biological activity across studies?
Discrepancies in bioactivity data often stem from variations in experimental design. To address this:
- Dose-response studies : Standardize concentration ranges (e.g., 1 nM–100 µM) and include positive/negative controls .
- Structural analogs : Compare activity with derivatives (e.g., indole-3-propionic acid) to isolate the role of the amino-propanol group .
- Meta-analysis : Pool data from independent studies to identify trends, adjusting for variables like solvent effects or cell line specificity .
Q. What strategies are effective for analyzing β-amino-1H-indole-3-propanol’s conformational flexibility in solution?
- Computational modeling : Density functional theory (DFT) or molecular dynamics simulations can predict dominant conformers and energy barriers .
- Circular dichroism (CD) : Detect chiral centers’ influence on conformation in polar solvents .
- X-ray crystallography : Compare solid-state vs. solution-phase structures to assess environmental effects .
Q. How should researchers design experiments to assess stereochemical effects on β-amino-1H-indole-3-propanol’s reactivity?
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to evaluate stereospecific reactivity .
- Enantiomer synthesis : Employ asymmetric catalysis (e.g., chiral ligands in reductive amination) to produce pure enantiomers for comparative studies .
- Kinetic studies : Measure reaction rates under varying conditions (pH, temperature) to quantify stereochemical influences .
Q. What methodologies address reproducibility challenges in β-amino-1H-indole-3-propanol’s pharmacological studies?
- Standardized protocols : Adopt uniform assay conditions (e.g., buffer pH 7.4, 37°C incubation) across labs .
- Collaborative validation : Replicate findings in independent labs using shared batches of the compound .
- Control for degradation : Monitor compound stability via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and use fresh preparations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
